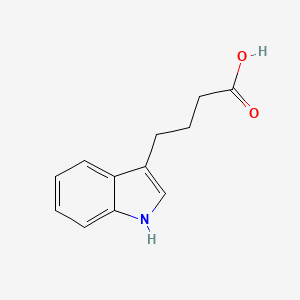
Indole-3-Butyric Acid
Cat. No. B1666334
Key on ui cas rn:
133-32-4
M. Wt: 203.24 g/mol
InChI Key: JTEDVYBZBROSJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07785591B2
Procedure details


The expression of the TG-1 F cells on pMORPHx9-FS-coded Fab fragments in E. coli was performed in shaking bottle cultures with 0.75 l of 2×TY medium and 34 μg/ml of chloramphenicol. After induction with 0.75 mmol of IPTG, the cells were cultivated for 16 hours at 30° C. As an alternative, Fab clones, which had been obtained from the second maturation pool 2, were induced with 0.1 mmol of IPTG and then cultivated at 22° C. Periplasmatic extracts from cell pellets were produced by osmotic shock, and the Fab fragments were isolated by Strep-Tactin® chromatography (IBA, Göttingen, Germany). The apparent molecular weights were determined by size-exclusion chromatography (SEC) with calibrating standards. The concentrations were determined by UV spectrometry.

[Compound]
Name
2
Quantity
0.75 L
Type
reactant
Reaction Step Two


Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]([CH2:4][CH2:5][NH+:6]1[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]1)=O.[Cl-].C1C([C@@H](O)[C@H](N[C:25]([CH:27](Cl)Cl)=[O:26])CO)=CC=C([N+]([O-])=O)C=1.CC(S[C@@H]1[O:43][C@H](CO)[C@H](O)[C@H](O)[C@H]1O)C>>[CH:9]1[CH:10]=[CH:11][C:12]2[NH:6][CH:5]=[C:4]([CH2:2][CH2:1][CH2:27][C:25]([OH:43])=[O:26])[C:7]=2[CH:8]=1 |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)CC[NH+]1CCCCCC1.[Cl-]
|
Step Two
[Compound]
|
Name
|
2
|
|
Quantity
|
0.75 L
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC(=CC=C1[C@H]([C@@H](CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-]
|
Step Three
|
Name
|
|
|
Quantity
|
0.75 mmol
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)S[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O
|
Step Four
|
Name
|
|
|
Quantity
|
0.1 mmol
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)S[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
As an alternative, Fab clones, which had been obtained from the second maturation pool 2
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
cultivated at 22° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Periplasmatic extracts from cell pellets were produced by osmotic shock
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1=CC2=C(C=C1)NC=C2CCCC(=O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

